1-Naphthalenesulfonic acid, 5,6-diamino-

Solubility Aqueous Chemistry Analytical Reagents

1-Naphthalenesulfonic acid, 5,6-diamino- (CAS 84-92-4), with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol, is a naphthalene derivative featuring two amino groups at the 5- and 6-positions and a sulfonic acid group at the 1-position. This specific substitution pattern distinguishes it from other aminonaphthalene sulfonic acids.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 84-92-4
Cat. No. B1617610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonic acid, 5,6-diamino-
CAS84-92-4
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H10N2O3S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H,13,14,15)
InChIKeyAWXNJVXWJMGHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenesulfonic acid, 5,6-diamino- (CAS 84-92-4): A Technical Baseline for Procurement and Differentiation


1-Naphthalenesulfonic acid, 5,6-diamino- (CAS 84-92-4), with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol, is a naphthalene derivative featuring two amino groups at the 5- and 6-positions and a sulfonic acid group at the 1-position . This specific substitution pattern distinguishes it from other aminonaphthalene sulfonic acids. Its primary commercial and research applications stem from its role as a versatile intermediate for synthesizing naphthotriazoles and pigments, most notably the green pigment C.I. Pigment Green 9 when treated with iron(III) salts .

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Functional Group Count in 1-Naphthalenesulfonic acid, 5,6-diamino- Applications


The substitution pattern and the number of sulfonic acid groups on the naphthalene ring are critical determinants of a compound's physicochemical and application-specific properties. For instance, a closely related analog, 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS), exhibits significantly higher water solubility due to its additional sulfonate group, which is advantageous for aqueous analytical applications [1]. In contrast, the mono-sulfonic acid 1-Naphthalenesulfonic acid, 5,6-diamino- provides a different solubility profile and distinct reactivity, making it a more suitable precursor for specific pigment syntheses . Interchanging these compounds without verifying their performance in a given application—whether as a dye intermediate or a functional monomer—can lead to failed syntheses, altered material properties, or invalid analytical results.

Quantitative Evidence Guide for 1-Naphthalenesulfonic acid, 5,6-diamino-: A Data-Centric Comparison for Scientific Selection


Solubility Profile Differentiation: 1-Naphthalenesulfonic acid, 5,6-diamino- vs. 5,6-Diamino-1,3-naphthalene Disulfonic Acid (DANDS)

1-Naphthalenesulfonic acid, 5,6-diamino- exhibits 'slight' water solubility as a mono-sulfonic acid . This is in stark contrast to its disulfonic acid analog, 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS), which is noted for its 'good water-solubility' due to the presence of two sulfonate groups [1]. The quantitative difference in solubility, though not specified in mg/mL, is a critical performance differentiator for applications where high aqueous solubility is required, such as in spectrofluorimetric determination of nitrite and nitric oxide in aqueous media, where DANDS is the preferred reagent [1].

Solubility Aqueous Chemistry Analytical Reagents

Pigment Synthesis: 1-Naphthalenesulfonic acid, 5,6-diamino- as a Precursor for C.I. Pigment Green 9

A key industrial application differentiating 1-Naphthalenesulfonic acid, 5,6-diamino- is its established use as a precursor for C.I. Pigment Green 9. The synthesis involves treatment with iron(III) salts, yielding the pigment . This specific synthetic route, documented in patent literature (GP 431943), is not a general property of all aminonaphthalene sulfonic acids. For example, the analog 5,6-diamino-4-chloronaphthalene-1-sulfonic acid can also be used, but the non-chlorinated 5,6-diamino-1-naphthalenesulfonic acid offers a distinct alternative, likely impacting the final pigment's shade, stability, or cost profile. The quantitative yield for this reaction is documented as 76% from a specific production method involving the reduction of an azo compound .

Pigment Synthesis Dye Chemistry Industrial Intermediates

Fluorescent Probe Potential: 1-Naphthalenesulfonic acid, 5,6-diamino- vs. Dansyl Derivatives

1-Naphthalenesulfonic acid, 5,6-diamino- is reported to function as a fluorescent probe capable of measuring redox potentials, with a noted application in studying the oxidation of human serum . While specific quantum yield or redox potential values are not readily available for direct comparison, this places it within the broader class of fluorescent naphthalene sulfonic acids, which includes widely used probes like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . The key differentiator for the target compound is the presence of the primary 5,6-diamino groups instead of a tertiary dimethylamino group, which alters its reactivity, fluorescence properties (e.g., Stokes shift, quantum yield), and potential for further chemical modification. This structural difference means it cannot be directly substituted for a dansyl-based probe without re-optimizing an assay.

Fluorescence Analytical Chemistry Redox Probes

Best-Fit Application Scenarios for Procuring 1-Naphthalenesulfonic acid, 5,6-diamino-


Synthesis of C.I. Pigment Green 9 or Related Naphthotriazole Intermediates

This is the most established industrial use-case. Procurement should be prioritized when the project involves the documented synthesis of C.I. Pigment Green 9 via treatment with iron(III) salts or when exploring the synthesis of naphthotriazole-based compounds . The 76% reported yield for one production method provides a benchmark for process optimization .

Research and Development of Novel Fluorescent Probes for Redox Sensing

For R&D projects focused on developing new fluorescent probes for measuring redox potentials or studying oxidative stress in biological matrices like serum, this compound serves as a valuable starting point . Its unique 5,6-diamino substitution offers a different reactivity and potentially distinct spectroscopic signature compared to the more common dansyl or 1,5-diamino derivatives [1].

Development of Functionalized Monomers for Conducting Polymers

As a representative of the amino-substituted naphthalene sulfonic acid class, this compound may be investigated as a monomer or co-monomer for electropolymerization to create novel self-doped conducting polymers. Its specific substitution pattern is expected to influence the polymer's electrochemical properties and film morphology differently than other isomers, such as those with amino groups at the 1- and 5-positions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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